2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid
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Overview
Description
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid is a chemical compound with significant applications in various scientific fields. It is a white to pale yellow crystalline solid known for its strong luminescent properties, making it useful in biochemistry, molecular biology, and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one can be achieved through multiple pathways. One common method involves the oxidation of pteridine . Another approach includes the use of catalysts such as h-BN/Fe3O4/APTES-AMF/CuII nanocomposites in a one-pot multicomponent coupling reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure and properties.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as h-BN/Fe3O4/APTES-AMF/CuII . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent probe for detecting DNA and RNA content and structural changes.
Molecular Biology: The compound is employed in studies of cellular metabolism and other biological processes.
Immunology: Its luminescent properties make it useful in immunological assays and diagnostics.
Mechanism of Action
The mechanism of action of 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It interacts with molecular targets such as nitric oxide synthetase and hydroxylases, facilitating the conversion of substrates into products . The compound’s luminescent properties also enable it to act as a probe in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride: Similar in structure but differs in its specific applications and properties.
(±)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride: Another related compound with distinct uses in biochemical research.
Uniqueness
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one is unique due to its strong luminescent properties and its role as a synthetic reduced pterin cofactor. These characteristics make it particularly valuable in biochemical and molecular biology research .
Properties
CAS No. |
62510-32-1 |
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Molecular Formula |
C8H15N5O5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C8H13N5O.H2O4S/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;1-5(2,3)4/h3-4,10H,1-2H3,(H4,9,11,12,13,14);(H2,1,2,3,4) |
InChI Key |
ZKHMLCFJTOGONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.OS(=O)(=O)O |
Origin of Product |
United States |
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